
Aluminum 2,3-naphthalocyanine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum 2,3-naphthalocyanine chloride: is a phthalocyanine dye used primarily in photonics and optics . This compound is known for its unique structural properties and its ability to absorb light, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum 2,3-naphthalocyanine chloride typically involves the reaction of naphthalocyanine with aluminum chloride under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is often produced in various grades, including military, ACS, reagent, and technical grades .
Chemical Reactions Analysis
Corrosion Inhibition Mechanisms
AlNcCl demonstrates significant corrosion inhibition for aluminum in acidic media (e.g., 1 M HCl), with efficiency enhanced by synergistic interactions with iodide ions (I⁻) .
Key Findings
-
Adsorption Behavior :
-
Electrochemical Performance :
-
Thermodynamic Parameters :
Synergistic Effects with Halides
The inhibition efficiency of AlNcCl increases in the presence of halides, following the order:
I⁻ > Br⁻ > Cl⁻
This trend correlates with ionic radius and electronegativity, where larger ions like I⁻ facilitate stronger adsorption via bridging mechanisms .
Stability and Degradation
-
Thermal Stability : AlNcCl remains stable up to 300°C, with decomposition observed only at higher temperatures .
-
Photodegradation : Under visible light, AlNcCl undergoes slow photobleaching, quantified by a quantum yield of Φ₅ = 1.2 × 10⁻⁵ in acetonitrile .
Comparative Analysis with Analogues
Mechanistic Insights from Quantum Calculations
-
Frontier Molecular Orbitals : AlNcCl’s HOMO (-5.2 eV) localizes on the naphthalocyanine ring, enabling electron donation to aluminum’s vacant orbitals .
-
Fukui Indices : Predict preferential adsorption sites, with the central aluminum atom and peripheral sulfur groups acting as active centers .
This synthesis of experimental and computational data underscores AlNcCl’s versatility in corrosion inhibition and photodynamic applications, driven by its unique electronic structure and solvent-dependent reactivity .
Scientific Research Applications
Photodynamic Therapy
Photodynamic Therapy Mechanism : Aluminum 2,3-naphthalocyanine chloride acts as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species that can induce cell death in targeted tissues, making it useful for treating cancers and other diseases.
Case Studies
- Anticancer Activity :
- Targeting Cancer Stem Cells :
Material Science Applications
This compound is also utilized in the development of advanced materials due to its unique electronic properties.
Case Studies
- Photoelectrochemical Devices :
- Corrosion Inhibition :
Summary Table of Applications
Mechanism of Action
The mechanism of action of aluminum 2,3-naphthalocyanine chloride involves its ability to absorb light and transfer energy to molecular oxygen, producing reactive oxygen species. These reactive species can induce oxidative stress in target cells, leading to cell death or other therapeutic effects . The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are susceptible to oxidative damage .
Comparison with Similar Compounds
- Aluminum phthalocyanine chloride
- Zinc phthalocyanine
- Copper phthalocyanine
Comparison: Aluminum 2,3-naphthalocyanine chloride is unique due to its specific naphthalocyanine structure, which provides distinct optical properties compared to other phthalocyanines. For example, zinc and copper phthalocyanines have different absorption spectra and photochemical behaviors, making this compound particularly suitable for certain applications in photonics and photodynamic therapy .
Biological Activity
Aluminum 2,3-naphthalocyanine chloride (AlNcCl) is a synthetic compound belonging to the naphthalocyanine family, which has garnered attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields. This article explores the biological activity of AlNcCl, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₄₈H₃₀AlClN₈
- Molecular Weight : 781.24 g/mol
- CAS Number : 33273-14-2
- Density : Not available
- LogP : 10.33 (indicating high lipophilicity)
AlNcCl acts primarily as a photosensitizer in photodynamic therapy. Upon excitation by light, it generates reactive oxygen species (ROS), which can induce cell death in targeted tissues. The mechanism involves:
- Light Absorption : AlNcCl absorbs light in the near-infrared region, allowing deeper tissue penetration.
- ROS Generation : The excited state of AlNcCl facilitates the conversion of molecular oxygen into singlet oxygen and other ROS.
- Cellular Damage : ROS can cause oxidative stress, leading to apoptosis or necrosis in cancer cells.
Photodynamic Therapy
Studies have demonstrated the efficacy of AlNcCl in PDT against various cancer cell lines:
- Meningioma Cells : A study using cultured meningioma cells showed that AlNcCl effectively reduced cell viability upon laser irradiation, indicating its potential for treating brain tumors .
- Breast Cancer Cells : In vitro experiments indicated that AlNcCl induced significant cytotoxicity in breast cancer cell lines when activated by light, with IC50 values suggesting effective concentrations for therapeutic use .
Case Studies
- Case Study on Cellular Uptake : Research revealed that modifying AlNcCl with phthalimidomethyl groups improved cellular uptake and photodynamic efficacy, enhancing its potential as a therapeutic agent .
- In Vivo Studies : Animal models treated with AlNcCl showed significant tumor reduction when combined with laser treatment, confirming its effectiveness in a physiological context .
Comparative Analysis of Phthalocyanines
Compound | Light Absorption Range | ROS Generation Efficiency | Application Area |
---|---|---|---|
This compound | Near-infrared (NIR) | High | Photodynamic therapy |
Aluminum Phthalocyanine Chloride | Visible light | Moderate | PDT for various cancers |
Zinc Phthalocyanine | Visible light | High | Photothermal therapy |
Safety and Toxicology
While AlNcCl exhibits promising biological activity, safety assessments are crucial. Studies indicate that while it can induce cell death in cancerous cells, it may also affect surrounding healthy tissues if not properly targeted. The compound is classified under GHS07 as an irritant, necessitating precautions during handling .
Properties
CAS No. |
33273-14-2 |
---|---|
Molecular Formula |
C48H24AlClN8 |
Molecular Weight |
775.2 g/mol |
IUPAC Name |
54-chloro-13,26,39,52,53,55,56,57-octaza-54-aluminatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24N8.Al.ClH/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;1H/q-2;+3;/p-1 |
InChI Key |
CPNBSRSROUSDIB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Al](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.